molecular formula C19H35N3O4 B1383966 Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate CAS No. 1330766-31-8

Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate

Cat. No.: B1383966
CAS No.: 1330766-31-8
M. Wt: 369.5 g/mol
InChI Key: UCOMWFAVVZADAG-UHFFFAOYSA-N
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Description

Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate is a complex organic compound with the molecular formula C19H35N3O4 and a molecular weight of 369.50 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups and a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may be utilized in biochemical assays or as a probe to study biological systems.

  • Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups. Similar compounds include:

  • tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate: This compound shares a similar spirocyclic framework but has different oxygen and nitrogen atoms in its structure.

  • Other spirocyclic compounds: These may have variations in the number and type of heteroatoms, leading to different chemical properties and applications.

Properties

IUPAC Name

ditert-butyl 1,8,11-triazaspiro[5.6]dodecane-1,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4/c1-17(2,3)25-15(23)21-12-10-20-13-19(14-21)9-7-8-11-22(19)16(24)26-18(4,5)6/h20H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOMWFAVVZADAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC2(C1)CCCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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